molecular formula C15H15FN2OS B5879262 1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea

1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea

Cat. No.: B5879262
M. Wt: 290.4 g/mol
InChI Key: PTSYGXNAPRGRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea is an organic compound that features a thiourea group bonded to a fluorophenyl and a hydroxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea typically involves the reaction of 4-fluoroaniline with 4-hydroxyphenethyl isothiocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of enzymes or receptors. The fluorophenyl and hydroxyphenyl groups may enhance binding affinity or specificity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
  • 1-(4-Chlorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea
  • 1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]urea

Uniqueness

1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea is unique due to the presence of both fluorophenyl and hydroxyphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the thiourea linkage provides distinct properties that may not be present in similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c16-12-3-5-13(6-4-12)18-15(20)17-10-9-11-1-7-14(19)8-2-11/h1-8,19H,9-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSYGXNAPRGRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.